tert-Butyl 3-oxo-8-azaspiro[4.5]dec-1-ene-8-carboxylate
Description
tert-Butyl 3-oxo-8-azaspiro[4.5]dec-1-ene-8-carboxylate is a spirocyclic compound featuring a bicyclic structure with a nitrogen atom at position 8 (8-aza) and a ketone group at position 3 (3-oxo). The tert-butyl carbamate (Boc) group at the nitrogen enhances solubility and stability, making it a valuable intermediate in pharmaceutical synthesis. This compound is used in drug discovery for constructing chiral centers and rigid molecular frameworks, particularly in α-proline derivatives and kinase inhibitors .
Properties
IUPAC Name |
tert-butyl 2-oxo-8-azaspiro[4.5]dec-3-ene-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-13(2,3)18-12(17)15-8-6-14(7-9-15)5-4-11(16)10-14/h4-5H,6-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQVEGBPAIRQQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 3-oxo-8-azaspiro[4.5]dec-1-ene-8-carboxylate typically involves the reaction of a suitable precursor with tert-butyl chloroformate under specific conditions. One common synthetic route includes the use of a spirocyclic amine as the starting material, which is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out at low temperatures to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
tert-Butyl 3-oxo-8-azaspiro[4.5]dec-1-ene-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 3-oxo-8-azaspiro[4.5]dec-1-ene-8-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl 3-oxo-8-azaspiro[4.5]dec-1-ene-8-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes such as proliferation, apoptosis, or signal transduction . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and related spirocyclic derivatives:
Physicochemical Properties
- Solubility: The Boc group in the target compound improves solubility in organic solvents (e.g., THF, DCM) compared to non-Boc-protected analogues. Derivatives with polar substituents (e.g., fluorophenyl) show moderate aqueous solubility .
- Stability : The 3-oxo group in the target compound may increase susceptibility to nucleophilic attack compared to 4-oxo isomers, which are sterically shielded .
Biological Activity
Tert-butyl 3-oxo-8-azaspiro[4.5]dec-1-ene-8-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which includes a nitrogen atom within the spiro framework. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development.
- Molecular Formula : C₁₄H₂₁NO₃
- Molecular Weight : 255.31 g/mol
- IUPAC Name : this compound
- CAS Number : 1793108-54-9
- InChI Key : KWQVEGBPAIRQQJ-UHFFFAOYSA-N
Structure and Synthesis
The compound features several functional groups, including a carbonyl group and an ester, which contribute to its chemical reactivity. Various synthetic routes have been explored for the production of this compound, enhancing its availability for biological testing.
Biological Activity
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
- Antioxidant Properties : The compound's structure suggests possible antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.
- Pharmacological Potential : Its unique structural features may allow it to interact with biological targets, making it a candidate for further pharmacological exploration.
Comparative Analysis with Related Compounds
A comparative analysis of this compound with structurally similar compounds reveals varying degrees of biological activity:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | 1408075-90-0 | 0.86 |
| Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | 873924-08-4 | 0.83 |
| Tert-butyl 2-hydroxycarbonyl-acetylpiperidine | 479630–08–5 | 0.83 |
| Tert-butyl 2-oxo–7–azaspiro[3.5]nonane–7–carboxylate | 203661–69–2 | 0.82 |
| Tert-butyl 4-acetylpiperidine–1–carboxylate | 206989–61–9 | 0.82 |
These structural similarities highlight the potential for developing derivatives with enhanced biological activities based on the parent compound.
Case Studies and Research Findings
Recent studies have focused on the pharmacological profiles of compounds related to tert-butyl 3-oxo-8-azaspiro[4.5]dec-1-ene derivatives:
- Antibacterial Efficacy : A study demonstrated that certain derivatives exhibited potent antibacterial activity against multidrug-resistant strains, suggesting that modifications to the spirocyclic framework could enhance efficacy against resistant pathogens.
- Mechanism of Action : Investigations into the mechanisms of action indicate that these compounds may interact with bacterial topoisomerases, disrupting DNA replication and leading to cell death.
- Safety Profile : Toxicological assessments are crucial for determining the safety of these compounds in clinical applications; preliminary data suggest low toxicity profiles compared to conventional antibiotics.
Q & A
Basic: What synthetic methodologies are most effective for preparing tert-butyl 3-oxo-8-azaspiro[4.5]dec-1-ene-8-carboxylate?
Methodological Answer:
The compound is typically synthesized via multi-step reactions involving spirocyclic ring formation and Boc (tert-butoxycarbonyl) protection. For example, similar spirocyclic intermediates are synthesized by alkylation of a carbamate-protected amine with brominated ethers under reflux conditions in acetonitrile, using potassium carbonate as a base . Key steps include:
- Cyclization : Formation of the 8-azaspiro[4.5]decane core via intramolecular nucleophilic substitution.
- Boc Protection : Introduction of the tert-butyl carbamate group under anhydrous conditions to prevent hydrolysis.
- Oxo Group Installation : Oxidation of a secondary alcohol or deprotection of a masked ketone.
Validation via LCMS and HPLC (e.g., retention time analysis) is critical to confirm purity and structural integrity .
Basic: How is the spirocyclic conformation of this compound confirmed experimentally?
Methodological Answer:
X-ray crystallography is the gold standard for confirming spirocyclic geometry. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are used to analyze bond angles, torsion angles, and ring puckering parameters . For example:
- Ring Puckering Analysis : Generalized puckering coordinates (amplitude , phase ) quantify deviations from planarity in the spirocyclic system .
- Torsion Angle Validation : Discrepancies between experimental and computational torsion angles (e.g., DFT-optimized structures) may indicate steric strain or crystallographic packing effects.
Advanced: How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?
Methodological Answer:
Contradictions often arise from dynamic effects (e.g., ring puckering in solution vs. solid state) or impurities. A systematic approach includes:
Variable-Temperature NMR : To detect conformational flexibility in solution (e.g., coalescence of signals at elevated temperatures).
DFT Calculations : Compare computed NMR chemical shifts (e.g., using Gaussian) with experimental data to identify dominant conformers .
HPLC-MS Purity Check : Rule out impurities causing anomalous spectroscopic signals .
Crystallographic Re-Analysis : Use WinGX to reprocess diffraction data and verify hydrogen bonding/van der Waals interactions influencing solid-state conformation .
Advanced: What strategies optimize the compound’s stability during storage for long-term pharmacological studies?
Methodological Answer:
Stability challenges stem from hydrolysis of the Boc group or oxidation of the ketone moiety. Mitigation strategies include:
- Storage Conditions : Refrigeration (-20°C) in airtight containers under inert gas (argon/nitrogen) to prevent moisture ingress .
- Stabilizer Additives : Use radical scavengers (e.g., BHT) to inhibit oxidation.
- Periodic QC Checks : Monitor degradation via:
- HPLC-UV : Detect hydrolysis products (e.g., free amine).
- TGA/DSC : Assess thermal stability under simulated storage conditions .
Basic: What safety precautions are essential when handling this compound in laboratory settings?
Methodological Answer:
The compound exhibits acute toxicity (oral, inhalation) and skin/eye irritation per safety data sheets (SDS). Critical precautions include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
